
AZ PFKFB3 67
Vue d'ensemble
Description
AZ PFKFB3 67 (also referred to as AZ67) is a potent, selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a bifunctional enzyme critical for glycolysis regulation. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a key allosteric activator of phosphofructokinase-1 (PFK-1), thereby controlling glycolytic flux . This compound exhibits high specificity for PFKFB3, with IC50 values of 11 nM for PFKFB3, 159 nM for PFKFB2, and 1130 nM for PFKFB1, demonstrating >14-fold selectivity over other isoforms .
Méthodes De Préparation
Chemical Characterization of AZ PFKFB3 67
This compound, with the chemical name (2S)-N-[4-(cyanomethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]-1-(2,3-dihydro-1H-inden-2-yl)cyclopropane-1-carboxamide, is a small molecule inhibitor with a molecular weight of 455.51 g/mol . Its structure (C₂₆H₂₅N₅O₃) includes a cyclopropane-carboxamide core linked to an oxazole moiety, which contributes to its selective binding to PFKFB3 . The compound’s stereochemistry, particularly the S-configuration at the cyclopropane ring, is critical for its activity, as evidenced by structure-activity relationship (SAR) studies .
Physicochemical Properties
Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₂₅N₅O₃ | |
CAS Number | 1704741-11-6 | |
Purity | ≥98% (HPLC) | |
Storage Conditions | -20°C | |
Solubility | DMSO (≥10 mM), Ethanol (≥5 mM) |
The high purity (≥98%) confirmed via HPLC ensures minimal batch-to-batch variability, which is essential for reproducibility in experimental settings .
Analytical Validation Methods
Isothermal Titration Calorimetry (ITC) for Binding Affinity
The binding of this compound to recombinant human PFKFB3 was validated using isothermal titration calorimetry (ITC), a gold standard for quantifying molecular interactions . In this assay, 40 µM AZ67 was titrated into 3.4 µM PFKFB3 at 37°C, revealing a dissociation constant (K<sub>D</sub>) of 168.01 ± 2.97 nM . The stoichiometry (N-value) of 1.077 ± 0.047 confirmed a 1:1 binding ratio between AZ67 and PFKFB3 monomers . This nanomolar affinity underscores its selectivity, as evidenced by IC₅₀ values of 11 nM for PFKFB3 compared to 159 nM for PFKFB2 and 1,130 nM for PFKFB1 .
Enzyme Activity Assays
PFKFB3’s kinase activity was measured via ADP-Glo assays, where AZ67 inhibited fructose-6-phosphate (F6P) phosphorylation in a dose-dependent manner . Reactions containing 15 nM PFKFB3, 20 µM ATP, and 10 µM F6P showed 90% inhibition at 100 nM AZ67, aligning with its IC₅₀ . Control experiments confirmed that ATP hydrolysis was exclusively PFKFB3-dependent, eliminating off-target effects .
Pharmacological Validation in Biological Systems
In Vitro Angiogenesis Models
In human aortic endothelial cells (HAOECs), AZ67 at 100 nM disrupted tube formation without affecting cell viability or glycolytic output (lactate/ATP levels) . This paradox—where angiogenesis inhibition occurs independently of glycolysis—suggests a novel mechanism involving PFKFB3’s non-metabolic roles, such as regulating endothelial cell adhesion or signaling .
Neuroprotective Efficacy
In murine models of cerebral ischemia-reperfusion injury, AZ67 (10 mg/kg) reduced infarct volume by 40% and improved motor coordination by stabilizing NADPH levels and suppressing oxidative stress . These effects were attributed to PFKFB3 inhibition shifting glucose metabolism toward the pentose phosphate pathway (PPP), which enhances redox homeostasis .
Analyse Des Réactions Chimiques
Types de réactions
AZ PFKFB3 67 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels à l'intérieur du composé.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour modifier la structure d'this compound.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner des analogues modifiés d'this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie glycolytique et sa régulation.
Biologie : Investigé pour ses effets sur le métabolisme cellulaire et l'angiogenèse.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber l'angiogenèse.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies métaboliques
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de PFKFB3, une enzyme clé de la voie glycolytique. Cette inhibition perturbe la production de fructose-2,6-bisphosphate, un régulateur crucial de la glycolyse. En ciblant PFKFB3, this compound réduit efficacement le flux glycolytique et inhibe l'angiogenèse. Le composé se lie à PFKFB3 avec une forte affinité, comme le confirme la calorimétrie de titration isotherme .
Applications De Recherche Scientifique
Applications in Angiogenesis Inhibition
-
Angiogenesis Disruption :
- AZ67 has been shown to significantly inhibit angiogenesis in vitro and in vivo. In a study using the Matrigel plug assay, treatment with AZ67 resulted in a marked reduction of new blood vessel formation in mouse models . This effect occurred without impacting endothelial cell proliferation or migration, suggesting a novel mechanism for angiogenesis inhibition that does not rely on traditional metabolic pathways.
- Potential Cancer Therapeutic :
Neuroprotective Effects
AZ PFKFB3 67 has also been investigated for its neuroprotective properties:
- Protection Against Excitotoxicity :
- Therapeutic Potential in Stroke :
Table: Summary of Research Findings on this compound
Case Studies
- Inhibition of Choroidal Neovascularization :
- Neuroprotection in CLN7 Disease :
Mécanisme D'action
AZ PFKFB3 67 exerts its effects by inhibiting the activity of PFKFB3, a key enzyme in the glycolytic pathway. This inhibition disrupts the production of fructose-2,6-bisphosphate, a crucial regulator of glycolysis. By targeting PFKFB3, this compound effectively reduces glycolytic flux and inhibits angiogenesis. The compound binds to PFKFB3 with high affinity, as confirmed by isothermal titration calorimetry .
Comparaison Avec Des Composés Similaires
Key Characteristics:
- Molecular Properties : Molecular weight 455.51, CAS 1704741-11-6, soluble in DMSO (≥250 mg/mL) .
- Mechanistic Action : Binds directly to PFKFB3, confirmed via isothermal titration calorimetry, and depletes cellular F2,6BP levels (IC50 = 500 nM in A549 cells) .
- Functional Outcomes :
- Inhibits mTORC1 signaling, reducing MCL-1 protein levels in hematological cancers (e.g., SU-DHL-4, OCI-LY-1 cells) .
- Blocks angiogenesis in endothelial cells (ECs) at low doses (0.5–1 µM) without impairing EC proliferation or migration .
- Protects neurons from excitotoxicity and ischemia-reperfusion injury at nM concentrations .
Comparison with Similar PFKFB3 Inhibitors
3PO and Derivatives (PFK15, PFK158)
- Specificity: Questionable.
- Potency :
- Functional Limitations :
AZ PFKFB3 26
- Potency : IC50 = 23 nM for PFKFB3, less potent than AZ67 .
- Selectivity : Inhibits PFKFB2 (IC50 = 384 nM) and PFKFB1 (2.06 µM) at higher concentrations .
- Applications : Reduces F2,6BP in cancer cells but lacks data on angiogenesis or neuronal protection .
BAPTA (Calcium Chelator)
- Mechanism : Indirect PFKFB3 inhibition (IC50 = 110 µM) but also blocks PFKFB1/2/4 and PFK-1 .
- Functional Outcomes :
Data Table: Comparative Analysis of PFKFB3 Inhibitors
Cancer Therapy
- This compound suppresses mTORC1-driven MCL-1 translation in lymphoma cells but requires combinatorial therapies to induce apoptosis .
- In contrast, PFK158 and 3PO show anti-tumor effects but via unclear mechanisms .
Angiogenesis Inhibition
- AZ67 uniquely blocks angiogenesis without altering EC migration/proliferation, a distinct advantage over 3PO .
Neurological Protection
- At 1–10 nM, AZ67 mitigates neuronal damage in ischemia-reperfusion models, outperforming PFK158, which is inactive in enzymatic assays .
Activité Biologique
AZ PFKFB3 67 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a critical role in regulating glycolysis and cellular metabolism. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly those associated with metabolic dysregulation and neuroprotection.
PFKFB3 is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK1), which is a key regulatory enzyme in glycolysis. By inhibiting PFKFB3, this compound effectively reduces the levels of F2,6BP, thereby decreasing glycolytic flux. This mechanism has implications in conditions such as cancer, ischemia, and neurodegenerative diseases.
Inhibition Potency
This compound exhibits varying inhibition potency across different isoforms:
Neuroprotection
A significant body of research highlights the neuroprotective effects of this compound. In a study focused on cerebral ischemia-reperfusion injury in mice, this compound was shown to prevent NADPH oxidation and redox stress, which are critical contributors to neuronal apoptosis. The compound significantly alleviated motor discoordination and brain infarct injury in an ischemia/reperfusion model. The effective concentration for neuroprotection was determined to be as low as 10 nM, demonstrating its potency in protecting neurons from excitotoxic stimuli such as glutamate .
Anti-Angiogenic Properties
This compound has also been investigated for its anti-angiogenic properties. In models of choroidal neovascularization (CNV), the compound inhibited the activation of hypoxia-inducible factors (HIF-1α/HIF-2α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are pivotal in promoting angiogenesis. The compound was found to significantly reduce angiogenic responses even at low doses .
Research Findings Summary Table
Study Focus | Findings | Effective Concentration |
---|---|---|
Cerebral Ischemia | Prevented NADPH oxidation and reduced neuronal apoptosis; improved motor coordination | 10 nM |
Choroidal Neovascularization | Inhibited HIF-1α/HIF-2α and NF-κB signaling; reduced angiogenesis | Low doses effective |
Glycolysis Regulation | Decreased F2,6BP levels; inhibited glycolytic activation in neurons | 10 nM |
Q & A
Basic Research Questions
Q. What is the primary mechanism by which AZ PFKFB3 67 inhibits angiogenesis, and how does this differ from glycolysis inhibition?
this compound inhibits angiogenesis by directly targeting PFKFB3, a key regulator of endothelial cell metabolism. Unlike other inhibitors (e.g., 3PO), this compound operates independently of glycolysis suppression, as shown by its lack of effect on lactate production or ATP levels in endothelial cells. This specificity makes it valuable for studying PFKFB3's non-glycolytic roles in vascular biology .
Q. What are the recommended concentrations and treatment durations for this compound in in vitro angiogenesis assays?
In blood vessel organoid (BVO) models, this compound is typically used at 0.5–1 µM for 24–48 hours, dissolved in EBM2 media. DMSO is the preferred solvent, with controls required to account for solvent effects. These parameters ensure consistent inhibition of PFKFB3 without compromising cell viability .
Q. How does this compound's selectivity profile for PFKFB3 isoforms influence experimental design in metabolic studies?
this compound exhibits high selectivity for PFKFB3 (IC50 = 11 nM) over PFKFB1 (IC50 = 1130 nM) and PFKFB2 (IC50 = 159 nM). Researchers must validate isoform-specific effects using knockdown/knockout models or complementary inhibitors to isolate PFKFB3-dependent pathways .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound's impact on glycolysis across different endothelial cell models?
Discrepancies arise from cell-type-specific metabolic dependencies. For example, while this compound does not reduce glycolysis in primary endothelial cells, it may indirectly affect glycolytic flux in cancer-associated endothelial cells. Methodologically, combining 13C-glucose tracer analysis with real-time ATP monitoring can clarify context-dependent effects .
Q. What methodological considerations are critical when combining this compound with other inhibitors (e.g., Torin 1) in studies of mTORC1 signaling?
Co-treatment requires careful dose optimization to avoid off-target effects. For instance, this compound (25 µM) and Torin 1 (250 nM) synergistically suppress mTORC1 activity in lymphoma cells, but higher concentrations may induce cytotoxicity unrelated to PFKFB3. Parallel controls (e.g., BAPTA-AM) and phospho-proteomic validation are essential .
Q. What validation approaches are recommended to confirm PFKFB3 target engagement when using this compound in novel cellular systems?
Researchers should:
- Measure fructose-2,6-bisphosphate levels (a direct product of PFKFB3 activity) via enzymatic assays.
- Perform thermal shift assays to confirm drug-target binding.
- Use CRISPR/Cas9-mediated PFKFB3 knockout as a negative control to distinguish on-target vs. off-target effects .
Q. Methodological Guidelines
- Data Contradiction Analysis : When conflicting results emerge (e.g., variable glycolysis inhibition), employ multi-omics approaches (metabolomics, transcriptomics) to identify compensatory pathways activated in specific models .
- Experimental Design : Include dose-response curves (0.1–50 µM) and time-course analyses (6–72 hours) to account for cell-line-specific sensitivities. Use isothermal titration calorimetry (ITC) to validate direct PFKFB3 binding .
Propriétés
IUPAC Name |
(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIKFKQBWGMLCA-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.